molecular formula C18H18N4 B2537081 1-Phenyl-4-(piperazin-1-yl)phthalazine CAS No. 30437-09-3

1-Phenyl-4-(piperazin-1-yl)phthalazine

Cat. No. B2537081
CAS RN: 30437-09-3
M. Wt: 290.37
InChI Key: GCMUHGJHZLTCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-4-(piperazin-1-yl)phthalazine include a molecular weight of 204.268, a density of 1.1±0.1 g/cm3, a boiling point of 382.4±27.0 °C at 760 mmHg, and a melting point of 107-110 °C (lit.) .

Scientific Research Applications

Antitumor Activity

1-Phenyl-4-(piperazin-1-yl)phthalazine derivatives have been synthesized and evaluated for their antiproliferative activity. Notably, compounds like N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide (5f) and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide (8c) exhibited promising antitumor effects. Their IC50 values against human esophageal cancer cells were superior to 5-fluorouracil .

Organic Intermediates

1-Phenyl-4-(piperazin-1-yl)phthalazine serves as an important organic intermediate. It finds applications in agrochemical, pharmaceutical, and dyestuff fields .

Scaffold for Drug Design

Phthalazine-based compounds, including 1-phenyl-4-(piperazin-1-yl)phthalazine, serve as versatile scaffolds for designing novel drugs. Researchers explore modifications around this core structure to develop molecules with various pharmacological activities, such as anti-cancer, anti-diabetic, anti-asthma, and more .

Synthesis of Phthalazinones

Precursors derived from 1-phenyl-4-(piperazin-1-yl)phthalazine have been used to construct a novel series of phthalazinones. These compounds bear valuable functional groups and exhibit excellent yields, making them interesting targets for further study .

properties

IUPAC Name

1-phenyl-4-piperazin-1-ylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(21-20-17)22-12-10-19-11-13-22/h1-9,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMUHGJHZLTCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-4-(piperazin-1-yl)phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.